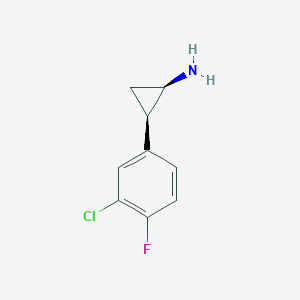
(1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative. Compounds containing cyclopropane rings are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the Simmons-Smith reaction, where a zinc-copper couple is used to generate a carbenoid intermediate that reacts with an alkene. The reaction conditions often include the use of diiodomethane and a solvent such as diethyl ether.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized versions of laboratory-scale reactions. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of agrochemicals or materials science.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine would depend on its specific biological target. Generally, cyclopropane derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of chloro and fluoro groups can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-(3-Chlorophenyl)cyclopropan-1-amine
- (1R,2R)-2-(4-Fluorophenyl)cyclopropan-1-amine
- (1R,2R)-2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine
Uniqueness
The unique combination of chloro and fluoro substituents in (1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine can result in distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H9ClFN |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
(1R,2R)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1 |
Clé InChI |
ZNRBLOZQQJVBEC-HZGVNTEJSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)Cl |
SMILES canonique |
C1C(C1N)C2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















